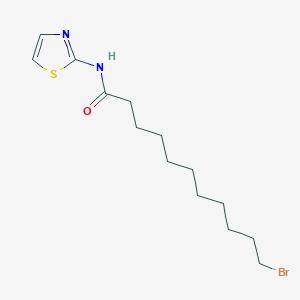![molecular formula C19H24N4S2 B11491149 3-benzyl-7-(dipropylamino)-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11491149.png)
3-benzyl-7-(dipropylamino)-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-BENZYL-7-(DIPROPYLAMINO)-5-METHYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 3-BENZYL-7-(DIPROPYLAMINO)-5-METHYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . The reaction conditions often require refluxing in ethanol or other suitable solvents to facilitate the formation of the thiazolopyrimidine core. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-BENZYL-7-(DIPROPYLAMINO)-5-METHYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thioethers.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Cyclization: The compound can undergo cyclization reactions to form various fused ring systems, which are of interest in drug design and development.
Scientific Research Applications
3-BENZYL-7-(DIPROPYLAMINO)-5-METHYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for biological studies.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-BENZYL-7-(DIPROPYLAMINO)-5-METHYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE involves its interaction with specific molecular targets. For instance, as a corticotropin-releasing factor receptor antagonist, it binds to the CRF receptors, inhibiting the binding of the natural ligand and thereby modulating the stress response pathway . This interaction can lead to reduced levels of stress hormones and alleviation of stress-related symptoms.
Comparison with Similar Compounds
Similar compounds to 3-BENZYL-7-(DIPROPYLAMINO)-5-METHYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE include other thiazolopyrimidines such as:
Thiazolo[4,5-b]pyridines: These compounds share a similar thiazole ring but differ in the fused pyridine ring, leading to different biological activities.
Thiazolo[5’,4’5,6]pyrano[2,3-d]pyrimidines: These derivatives incorporate a pyrano ring, which can enhance their pharmacological properties.
1,3,4-Thiadiazoles: These compounds have a thiadiazole ring instead of a thiazole ring, resulting in distinct chemical and biological behaviors.
The uniqueness of 3-BENZYL-7-(DIPROPYLAMINO)-5-METHYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE lies in its specific substitution pattern and the presence of both benzyl and dipropylamino groups, which contribute to its distinct pharmacological profile.
Properties
Molecular Formula |
C19H24N4S2 |
|---|---|
Molecular Weight |
372.6 g/mol |
IUPAC Name |
3-benzyl-7-(dipropylamino)-5-methyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C19H24N4S2/c1-4-11-22(12-5-2)17-16-18(21-14(3)20-17)23(19(24)25-16)13-15-9-7-6-8-10-15/h6-10H,4-5,11-13H2,1-3H3 |
InChI Key |
IAOYFZZFKRFZSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=NC(=NC2=C1SC(=S)N2CC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-fluorobenzamide](/img/structure/B11491067.png)
![4-amino-N-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide](/img/structure/B11491081.png)
![N-[7-(3-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide](/img/structure/B11491083.png)
![[5-(3-bromo-5-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B11491085.png)
![2'-amino-5-fluoro-7',7'-dimethyl-2,5'-dioxo-1'-(pyridin-3-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11491091.png)
![methyl N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}alaninate](/img/structure/B11491094.png)
![7-(3-Bromo-4-methoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11491095.png)
![3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-(3-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11491096.png)
![N-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(3,4-diethoxyphenethyl)amine](/img/structure/B11491097.png)
![N-(2-{[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11491098.png)

![N-benzyl-4-{[(4-cyclohexylphenyl)sulfonyl]amino}benzamide](/img/structure/B11491116.png)
![1-(8-Methyl-1,2,3A,4,5,6-hexahydro-3H-pyrazino[3,2,1-JK]carbazol-3-YL)-2-(4-methylpiperidino)-1-ethanone](/img/structure/B11491119.png)
![5-tert-butyl-2-(propan-2-yl)-N-[2-(pyridin-4-yl)ethyl]benzenesulfonamide](/img/structure/B11491127.png)
